molecular formula C16H20N2O5 B11152628 trans-4-({[(4-Nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(4-Nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11152628
M. Wt: 320.34 g/mol
InChI Key: PJGKPYCPWXAOSU-UHFFFAOYSA-N
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Description

4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of a nitrophenyl group, an acetyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to introduce the nitro group. This is followed by the acylation of the nitrophenylacetic acid with cyclohexanecarboxylic acid under specific reaction conditions, such as the use of a catalyst like dicyclohexylcarbodiimide and 4-N,N-dimethylaminopyridine in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and cyclohexanecarboxylic acid derivatives. Examples include:

Uniqueness

What sets 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

4-[[[2-(4-nitrophenyl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c19-15(9-11-3-7-14(8-4-11)18(22)23)17-10-12-1-5-13(6-2-12)16(20)21/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,17,19)(H,20,21)

InChI Key

PJGKPYCPWXAOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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